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molecular formula C32H54S2 B2939976 4,4'-Didodecyl-2,2'-bithiophene CAS No. 345633-76-3

4,4'-Didodecyl-2,2'-bithiophene

Cat. No. B2939976
M. Wt: 502.9
InChI Key: DWWZELSEBSRUMM-UHFFFAOYSA-N
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Patent
USRE044304E1

Procedure details

n-BuLi (7.04 mL, 2.5 M in hexanes) was added dropwise to a stirring solution of 3-dodecylthiophene (4.000 g, 15.8 mmol) and N,N,N′,N′-tetramethylethylenediamine (2.75 mL, 17.6 mmol) in 80.0 mL of dry ether at −78° C. The solution was then warmed to room temperature and refluxed for 1 hour. After the solution was cooled to −78° C., CuCl2 (2.640 g, 19.6 mmol) was added in one portion. The reaction mixture was stirred overnight, during which time the temperature rose to room temperature. The reaction mixture was quenched with water and the resulting mixture was extracted with chloroform. The combined organic layers were washed with water, dried over MgSO4 and filtered, and the filtrate was concentrated to dryness. The crude product was purified by column chromatography on silica gel with hexanes as the eluent to yield a mixture of 4,4′- and 3,3′-didodecylthiophene (˜15% of the mixture by 1H NMR). Recrystallization from an acetone:ethanol (1:1) mixture gave 4,4′-didodecyl-2,2′-bithiophene (25) as a white solid (2.200 g, 55% yield). 1H NMR (CDCl3): δ 0.91 (t, 6H), 1.33 (m, 36H), 1.66 (q, 4H), 2.60 (t, 4H), 6.80 (s, 2H), 7.01 (s, 2H) ppm.
Quantity
7.04 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2
Quantity
2.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
4,4′- and 3,3′-didodecylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].CN(C)[CH2:25][CH2:26]N(C)C>CCOCC>[CH2:2]([C:18]1[CH:25]=[C:26]([C:21]2[S:20][CH:19]=[C:18]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:22]=2)[S:20][CH:19]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
7.04 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CSC=C1
Name
Quantity
2.75 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
CuCl2
Quantity
2.64 g
Type
reactant
Smiles
Step Three
Name
4,4′- and 3,3′-didodecylthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight, during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
rose to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel with hexanes as the eluent
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
Recrystallization from an acetone:ethanol (1:1) mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C=C(SC1)C=1SC=C(C1)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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